molecular formula C12H14O4 B13157376 methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate

methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B13157376
M. Wt: 222.24 g/mol
InChI Key: HHKLCWHLOYYTBV-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .

Scientific Research Applications

Methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its bioactive derivatives may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylate
  • Methyl 7-methoxy-2,3-dihydro-1H-indene-1-carboxylate
  • Methyl 3-hydroxy-7-methoxy-1H-indene-1-carboxylate

Uniqueness

Methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate is unique due to the presence of both hydroxyl and methoxy groups on the indene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds .

Biological Activity

Methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14O4
  • CAS Number : 1341761

The compound features a methoxy group and a hydroxyl group, which are believed to play crucial roles in its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Material : Indene derivatives serve as the base for synthesis.
  • Methoxylation : The introduction of the methoxy group is achieved through reactions with methanol in the presence of acid catalysts.
  • Hydroxylation : Hydroxylation can be performed using various reagents that introduce the hydroxyl group at the 3-position.
  • Carboxylation : The carboxylic acid moiety is introduced via carboxylation reactions under controlled conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Several studies have explored the potential anticancer effects of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines such as breast and prostate cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties. It has been found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation, suggesting its potential use in treating inflammatory diseases.

Research Findings and Case Studies

StudyFindings
Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL.
Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.
Reduced levels of inflammatory markers in LPS-stimulated macrophages by up to 50%.

Case Study: Anticancer Mechanism

In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer mechanisms of this compound on prostate cancer cells. The compound was found to activate p53 pathways, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis through caspase activation.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate

InChI

InChI=1S/C12H14O4/c1-15-10-5-3-4-7-9(13)6-8(11(7)10)12(14)16-2/h3-5,8-9,13H,6H2,1-2H3

InChI Key

HHKLCWHLOYYTBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(CC2O)C(=O)OC

Origin of Product

United States

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